



## **Application Notes & Protocols: High-**Performance Liquid Chromatography (HPLC) for **Thiamine Analysis**

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Compound of Interest		
Compound Name:	Siamine	
Cat. No.:	B15378654	Get Quote

#### Introduction

Thiamine (Vitamin B1) is a water-soluble vitamin essential for carbohydrate metabolism and proper nerve function. It exists in various forms, including free thiamine, thiamine monophosphate (TMP), thiamine diphosphate (TDP), and thiamine triphosphate (TTP).[1][2] TDP is the primary biologically active form, acting as a coenzyme in crucial metabolic pathways.[1] Thiamine deficiency can lead to severe health conditions like beriberi and Wernicke-Korsakoff syndrome, making its accurate quantification in food, dietary supplements, and biological samples critical for nutritional assessment and clinical diagnosis.[3][4]

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of thiamine and its phosphate esters. The most common approach involves reversed-phase chromatography for separation, coupled with fluorescence or ultraviolet (UV) detection. Fluorescence detection offers superior sensitivity and specificity, typically achieved by converting thiamine to the highly fluorescent derivative, thiochrome, through an oxidation reaction. This conversion can be performed either before the chromatographic separation (precolumn derivatization) or after (post-column derivatization).

This document provides detailed application notes and protocols for the analysis of thiamine in various matrices using HPLC.



# Application Note 1: Analysis of Thiamine and its Phosphate Esters in Whole Blood

This method is suitable for clinical research and nutritional status assessment, allowing for the simultaneous quantification of thiamine, TMP, and TDP. The protocol utilizes a rapid pre-column derivatization to form thiochrome derivatives, followed by separation on a reversed-phase column and fluorescence detection.

#### **Experimental Protocol**

- 1. Sample Preparation (Whole Blood)
- Lysis and Deproteinization: Blood samples (EDTA or heparinized) are first frozen for at least 12 hours to ensure complete hemolysis.
- To 250 μL of thawed whole blood, add an equal volume of a precipitating agent like 7% perchloric acid or trichloroacetic acid (TCA) to remove proteins.
- Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Collect the clear supernatant for the derivatization step.
- 2. Pre-Column Derivatization
- To the supernatant, add an alkaline solution (e.g., sodium hydroxide) to adjust the pH.
- Add potassium ferricyanide(III) solution to oxidize thiamine and its esters to their respective fluorescent thiochrome derivatives.
- The reaction is typically rapid. After a short incubation, the sample is ready for injection.
- 3. Chromatographic Conditions
- The separation is achieved using an isocratic or gradient elution on a reversed-phase C18 column.



Parameter	Value
Column	Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 μm)
Mobile Phase	A mixture of sodium phosphate buffer and methanol.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 - 100 μL
Detection	Fluorescence Detector
Excitation λ	~365 nm
Emission λ	~450 nm

## **Method Performance & Quantitative Data**

The following table summarizes the performance characteristics of a validated HPLC method for thiamine and its esters in whole blood.

Analyte	Retention Time (min)	Linearity Range	Within-Run Precision (CV%)	Total Precision (CV%)
TDP	~2.2	Up to 4000 nmol/L	< 3.5%	< 9.4%
TMP	~2.8	N/A	< 3.5%	< 9.4%
Thiamine	~3.4	N/A	< 3.5%	< 9.4%
Limit of Quantification (LOQ)	3 nmol/L			



Reference values in a healthy adult population were found to be 70–179 nmol/L for TDP and 75–194 nmol/L for total thiamine.

### **Workflow Diagram**



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Caption: Workflow for thiamine analysis in whole blood.

# Application Note 2: Analysis of Total Thiamine in Food and Dietary Supplements

This method is designed for determining the total Vitamin B1 content in complex matrices like food products and supplements. It involves an acid hydrolysis step to release bound thiamine, followed by enzymatic dephosphorylation to convert thiamine esters (TMP, TDP) into free thiamine. A post-column derivatization is then used for fluorescence detection.

#### **Experimental Protocol**

- 1. Sample Preparation (Food Samples)
- Homogenization & Hydrolysis: Weigh 5 g of the homogenized food sample and add 60 mL of 0.1 N HCl.
- Heat the mixture in a water bath at 100 °C for 1 hour to extract and hydrolyze bound thiamine.
- Cool the mixture to room temperature and adjust the pH to 4.0-4.5 using a 2.5 M Sodium Acetate solution.

#### Methodological & Application





- Enzymatic Dephosphorylation: Add ~200 mg of an enzyme preparation like Taka-diastase to the sample. Incubate at 45 °C for 18 hours (or overnight) to convert all thiamine esters to free thiamine.
- Clarification: Add 2 mL of 50% Trichloroacetic acid (TCA) and heat at 100 °C for 15 minutes to precipitate proteins.
- Adjust the pH to 2.6-2.8, bring the final volume to 100 mL with DI water, and filter through a 0.45 μm filter before injection.
- 2. Sample Preparation (Dietary Supplements)
- For capsules or tablets, mix the contents of at least 10 units to ensure homogeneity.
- Dissolve a known weight (e.g., 250 mg) in acidified water (pH 2.6-2.8 with HCl).
- Dilute the solution as needed to fall within the calibration range and filter through a 0.45  $\mu m$  filter.
- 3. Chromatographic and Derivatization Conditions



Parameter	Value	
Column	Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 $\mu$ m)	
Mobile Phase	Isocratic mobile phase containing an ion-pairing reagent like sodium-1-hexanesulfonate in an acetic acid/methanol buffer, pH 3.0.	
Flow Rate	1.0 mL/min	
Post-Column Reagent	Alkaline potassium ferricyanide solution	
Post-Column Flow Rate	~0.5 mL/min	
Reaction Coil	Maintained at an appropriate temperature to facilitate the reaction.	
Detection	Fluorescence Detector	
Excitation λ	~365 nm	
Emission λ	~450 nm	

#### **Method Performance & Quantitative Data**

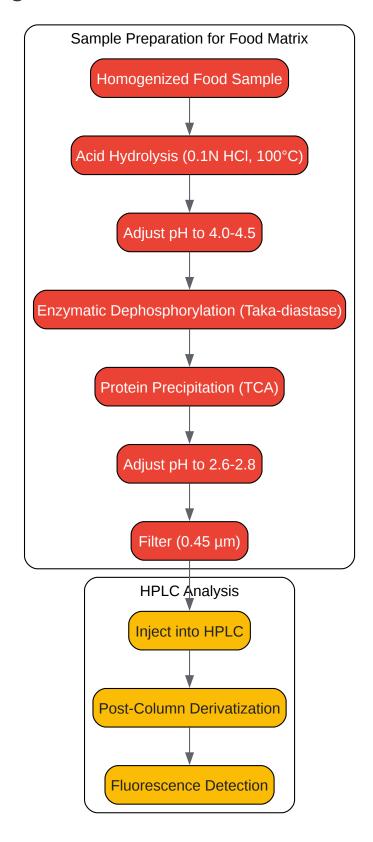
The following table summarizes the performance characteristics of a validated HPLC method for thiamine and its esters in standards, which is applicable to food and supplement analysis.

Analyte	Calibration Range (μg/mL)	Correlation Coefficient (R²)
Thiamine	0.1 – 25	0.999
Thiamine Pyrophosphate (TDP)	0.02 – 5	0.999
Thiamine Monophosphate (TMP)	0.02 – 5	0.999

A study on mushrooms reported a Limit of Detection (LOD) for thiamine of 0.043  $\mu$ g/mL and a recovery of 104.45  $\pm$  4.5%.



### **Workflow Diagram**



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Caption: Sample preparation workflow for food analysis.

#### **Visualization of Thiochrome Derivatization**

The key to high-sensitivity fluorescence detection of thiamine is its oxidation to thiochrome. This reaction is fundamental to most of the advanced HPLC methods discussed.



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Caption: Conversion of thiamine to fluorescent thiochrome.

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